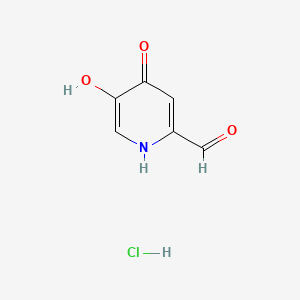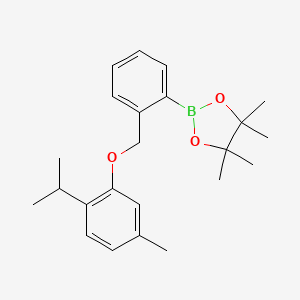
3-Amino-4,5-dimethylphenol
Overview
Description
3-Amino-4,5-dimethylphenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Biochemistry Studies : 3-Amino-4,5-dimethylphenol, and its related compounds, have been studied for their metabolic processes and effects. Boyland and Sims (1959) examined the metabolism of 3:4-dimethylaniline, a structurally related compound, to understand its carcinogenic properties in rats (Boyland & Sims, 1959).
Chromatographic Analysis : Ilisz et al. (2009) explored the use of chiral stationary phases in the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids, employing derivatized forms of dimethylphenol (Ilisz et al., 2009).
Catalyst Systems in Polymerization : Kim et al. (2018) investigated catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands, including derivatives of 3,4-dimethylphenol (Kim et al., 2018).
Anaerobic Biodegradability and Toxicity : O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenols, under methanogenic conditions (O'Connor & Young, 1989).
Synthesis and Characterization of Metal Complexes : Studies like those by Büyükkıdan and Özer (2013) involve the synthesis and characterization of metal complexes derived from phenolic Mannich bases, including those from dimethylphenol (Büyükkıdan & Özer, 2013).
Electrochemical Studies : Research like that by Andruzzi et al. (1973) delves into the electrochemical reduction of 3-iminoindolenine derivatives in solutions, considering the interactions with dimethylphenol (Andruzzi et al., 1973).
Environmental Impact and Degradation : Studies such as those by Li et al. (2020) look at the degradation of chloro-dimethylphenols in water through advanced oxidation processes, providing insights into the environmental impact of these compounds (Li et al., 2020).
properties
IUPAC Name |
3-amino-4,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJMGPOMJTXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,5-dimethylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8251085.png)
![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8251090.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine](/img/structure/B8251091.png)








![4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8251159.png)

![[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B8251184.png)